N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl ring, an acetamide group, and a hydrazino linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide typically involves multiple steps:
-
Formation of the Hydrazino Intermediate: : The initial step involves the reaction of a suitable hydrazine derivative with a carbonothioyl compound. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the intermediate.
-
Coupling with Phenyl Acetamide: : The hydrazino intermediate is then coupled with a phenyl acetamide derivative. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
-
Final Purification: : The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring that the reactions are efficient and yield high purity products.
Safety and Environmental Controls: Implementing measures to handle hazardous reagents and by-products safely.
Cost Efficiency: Using cost-effective reagents and optimizing reaction times to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonothioyl group to a thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Various functionalized phenyl derivatives.
Scientific Research Applications
N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound’s hydrazino and carbonothioyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide
- 2-(methylamino)-N-[4-(methylthio)phenyl]acetamide
Uniqueness
N-[4-(2-{2-[(methylamino)carbonothioyl]hydrazino}-2-oxoethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrazino and carbonothioyl functionalities, making it a valuable tool for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[4-[2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-8(17)14-9-3-5-10(6-4-9)19-7-11(18)15-16-12(20)13-2/h3-6H,7H2,1-2H3,(H,14,17)(H,15,18)(H2,13,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVOPXPVKVMCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.